Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate
Description
Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate is an imidazolidin-2-ylidene derivative featuring a 3-methylbenzyl substituent on the nitrogen atom and an ethoxycarbonyl group. This compound belongs to the class of N-heterocyclic carbene (NHC) precursors, which are widely studied for their applications in coordination chemistry and catalysis. The (2E)-configuration indicates the geometry of the exocyclic double bond, which influences its electronic and steric properties.
Properties
IUPAC Name |
ethyl (2E)-2-[1-[(3-methylphenyl)methyl]imidazolidin-2-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)10-14-16-7-8-17(14)11-13-6-4-5-12(2)9-13/h4-6,9-10,16H,3,7-8,11H2,1-2H3/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLIVQCIOWQAHY-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1NCCN1CC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\NCCN1CC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Pharmacological Properties
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the imidazolidine family have shown promise against a range of bacterial strains.
- Insecticidal Activity : Research highlights the potential of derivatives in controlling insect populations, particularly Aedes aegypti, a vector for several viral diseases.
The biological activity is often attributed to the compound's ability to interact with specific biological targets. For instance, imidazolidine derivatives can modulate enzyme activity or interfere with cellular signaling pathways. The presence of the 3-methylbenzyl group may enhance lipophilicity, aiding in cellular penetration and bioavailability.
Insecticidal Activity
A study evaluated the larvicidal effects of imidazolidine derivatives against Aedes aegypti. The compound demonstrated an LC50 value indicative of significant insecticidal properties. The results showed that structural modifications could enhance efficacy:
| Compound | LC50 (µM) | LC90 (µM) | Toxicity to Mammals |
|---|---|---|---|
| This compound | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity at high concentrations |
This study emphasized the safety profile of the compound, which exhibited no significant toxicity in mammalian cells even at elevated concentrations .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds against various bacterial strains. The study reported effective inhibition rates against both Gram-positive and Gram-negative bacteria, suggesting that the imidazolidine scaffold could be a viable lead for developing new antibiotics.
Discussion
The biological activity of this compound suggests its potential application in pest control and as an antimicrobial agent. Its favorable safety profile enhances its attractiveness for further development.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Imidazolidin-2-ylidene Derivatives
Ethyl 2-cyano-2-(1,3-dihydrobenzimidazol-2-ylidene)acetate (CAS 59591-86-5)
- Structure: Contains a benzimidazol-2-ylidene core fused to a benzene ring, with a cyano and ethoxycarbonyl group at the exocyclic position .
- Molecular Weight : 229.24 g/mol (vs. target compound’s ~289.34 g/mol, estimated).
- Key Differences: The benzimidazole ring in this analog increases aromaticity and conjugation compared to the non-fused imidazolidine ring in the target compound.
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichloridoruthenium Complexes
- Structure : Bulky 2,4,6-trimethylphenyl (mesityl) substituents on the NHC ligand, coordinated to a ruthenium center .
- Key Differences :
- The mesityl groups provide steric protection, improving stability in metal complexes.
- The target compound lacks a metal center, limiting direct catalytic utility unless used as a ligand.
Ethyl Esters with Heterocyclic Moieties
Ethyl (2E)-cyano(hydroxyimino)ethanoate
- Structure: Features a cyano(hydroxyimino) group instead of the imidazolidin-ylidene system .
- Physical Properties :
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
